molecular formula C20H13ClF3N3O3S2 B2528592 N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1251543-61-9

N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Cat. No. B2528592
CAS RN: 1251543-61-9
M. Wt: 499.91
InChI Key: YFWXNOKOKKOSRY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, a methyl group, a trifluoromethylphenyl group, an oxadiazole ring, and a thiophene ring attached to a sulfonamide group. These groups could potentially contribute to the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, and the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of aromatic rings and polar functional groups might affect the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Anticancer Properties

The compound has drawn attention due to its potential as an anticancer agent. Researchers have evaluated its antitumor activity against various cancer cell lines, including A549, HepG2, K562, and PC-3. Among the synthesized compounds, N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide exhibited outstanding activity .

Other Medicinal Applications

Researchers should explore additional therapeutic areas, such as cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes.

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if the compound is intended to be a drug, it might interact with biological targets such as proteins or enzymes .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. For example, if the compound shows promising biological activity, it might be further developed as a drug .

properties

IUPAC Name

N-(3-chlorophenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O3S2/c1-27(15-7-3-6-14(21)11-15)32(28,29)16-8-9-31-17(16)19-25-18(26-30-19)12-4-2-5-13(10-12)20(22,23)24/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWXNOKOKKOSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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